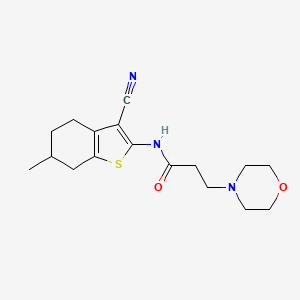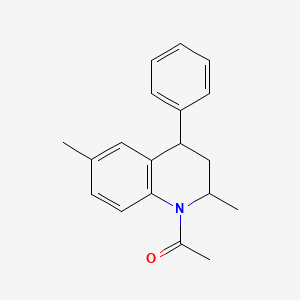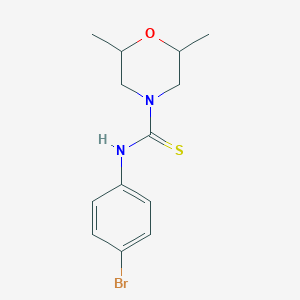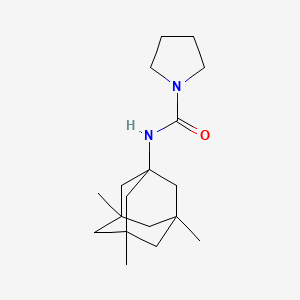![molecular formula C15H19N3OS2 B4020464 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4020464.png)
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, often involves the use of thioamide intermediates as starting materials for the preparation of thiadiazole derivatives. These processes can be facilitated by catalysts like triethylamine in solvent systems such as dioxane or ethanol. A variety of methodologies, including microwave-assisted synthesis, have been employed to efficiently generate these compounds with potential anticancer activities (Gomha et al., 2017) (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including our compound of interest, is typically confirmed through spectral data and elemental analysis. These structures exhibit significant potential for interaction with biological targets, as evidenced by molecular docking studies that suggest mechanisms of action against various enzymes or receptors (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a range of chemical reactions, forming complexes with metals or acting as ligands. Their reactivity includes the ability to undergo substitution reactions, cyclization, and interactions with various chemical agents, demonstrating the versatility of thiadiazoles in chemical synthesis and potential for creating diverse molecules with varied biological activities (Dani et al., 2013).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can influence the compound's application in drug formulation and delivery, highlighting the importance of detailed physical characterization (Hipler et al., 2003).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their potential therapeutic applications. Their capacity for forming hydrogen bonds and other non-covalent interactions can significantly affect their biological activity and drug-likeness (Foroumadi et al., 2005).
Mecanismo De Acción
The compound’s mechanism of action is related to its structure. The nitrogen heterocyclic ring, paralleled electron pairs location lobes, and ring tension provide the compound with preferable chelating selectivity towards Pb 2+ and Zn 2+ . This makes it possess better flotation selectivity for sphalerite and galena against pyrite than ethyl xanthate .
Propiedades
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-2-3-11-20-15-18-17-14(21-15)16-13(19)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZGCNWUHIIPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4020384.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020387.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4020396.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B4020417.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B4020421.png)
![N-[4-({[1-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4020429.png)
![1,7,7-trimethyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B4020438.png)
![2-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4020446.png)


![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4020481.png)
